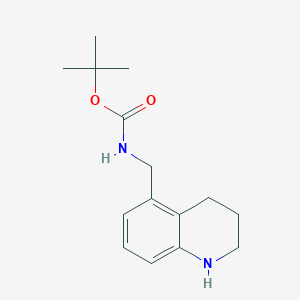
tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 262.35 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate has been studied for its potential as a corrosion inhibitor for carbon steel in acidic environments. In a study by Faydy et al. (2019), this compound, along with similar organic compounds based on 8-hydroxyquinoline, demonstrated mixed-type inhibition properties. Their effectiveness was established through electrochemical techniques, UV-visible spectroscopy, and SEM analysis. The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm, as supported by DFT calculations and Monte Carlo simulations (Faydy et al., 2019).
Organic Synthesis
In the realm of organic chemistry, tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate derivatives have been utilized in various synthetic processes. For example, Berger and Kerly (1993) explored the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of various tetrahydroquinolines and dihydroindoles (Berger & Kerly, 1993). Moreover, the lithiation and subsequent electrophilic quench of substituted N-tert-butoxycarbonyl tetrahydroisoquinolines, as investigated by Talk et al. (2016), demonstrated the versatility of this approach in synthesizing 1-substituted tetrahydroisoquinoline products (Talk et al., 2016).
Polymerization Catalysis
Chunji Wu et al. (2007) conducted research on ortho lithiation of tetrahydroquinoline derivatives, leading to the facile construction of polymerization catalysts. This study demonstrated how tBuLi treatment of lithium carbamate compounds derived from 2-R-1,2,3,4-tetrahydroquinolines enabled the creation of o-phenylene-bridged/amido titanium complexes, which showed promising properties in ethylene/1-octene copolymerization (Wu et al., 2007).
Fluorescent Materials
The compound has also found application in the development of fluorescent materials. Chang and Chow (2011) synthesized two red color luminescent dyes based on tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate derivatives, which were used in the fabrication of organic light-emitting diodes (OLEDs). These dyes exhibited better electrostability compared to other similar materials and were able to produce a high-intensity red light (Chang & Chow, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYVSMIGONLKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2CCCNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

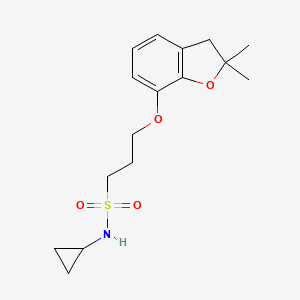
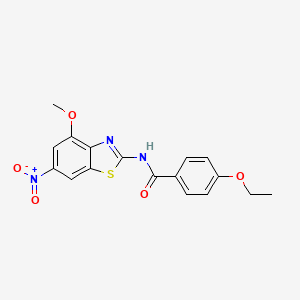

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
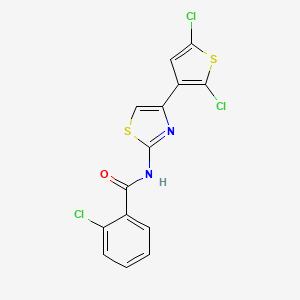
![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)
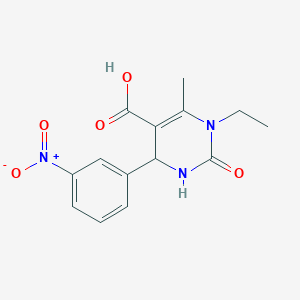

![(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2417440.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
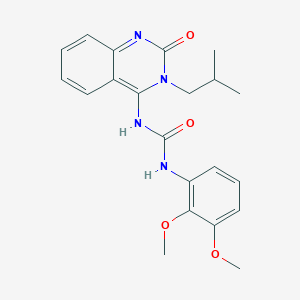
![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)
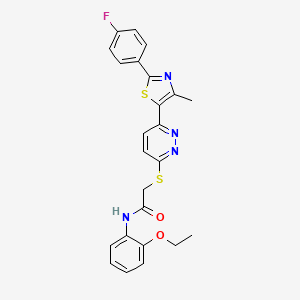
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)